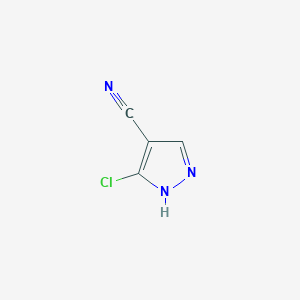
1H-Pyrazole-4-carbonitrile, 3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carbonitrile, 3-chloro- is a heterocyclic compound that contains both a pyrazole ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonitrile, 3-chloro- can be synthesized through various methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid . This method is metal-free, cost-effective, and provides excellent yields (98-99%).
Industrial Production Methods: Industrial production of 1H-Pyrazole-4-carbonitrile, 3-chloro- often involves scalable and robust synthetic routes. The use of recyclable catalysts such as alumina-silica-supported manganese dioxide in water has been reported to be effective for the synthesis of pyrazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-4-carbonitrile, 3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and iodine are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carbonitrile, 3-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 3-chloro- involves its interaction with specific molecular targets and pathways. The nitrile group can act as a versatile precursor for the synthesis of various functional groups, which can then interact with biological targets such as enzymes and receptors . The pyrazole ring is known to bind with high affinity to multiple receptors, making it a valuable scaffold in medicinal chemistry .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in their substitution patterns and biological activities.
1H-Pyrazole-4-carbaldehyde: Another pyrazole derivative with different functional groups and reactivity.
Uniqueness: 1H-Pyrazole-4-carbonitrile, 3-chloro- is unique due to its combination of a chloro and nitrile group on the pyrazole ring, which provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
IUPAC Name |
5-chloro-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCAKJXAKWNLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





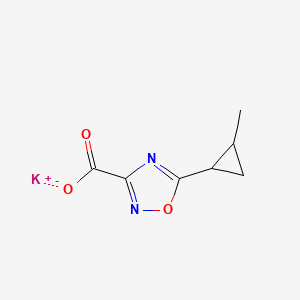
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
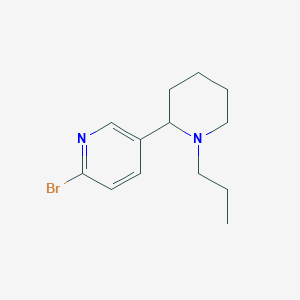
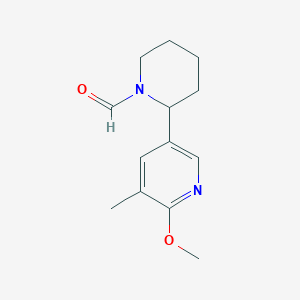
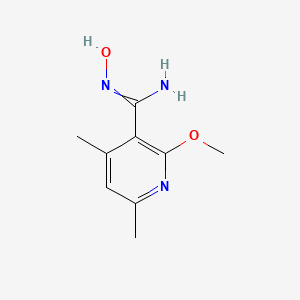
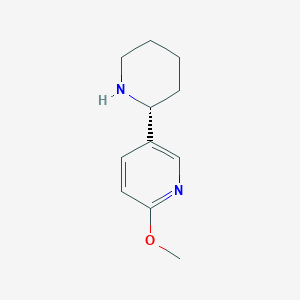

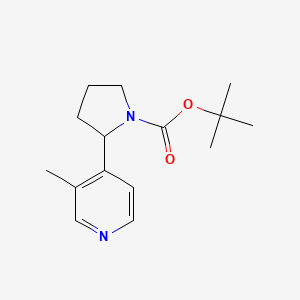
![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)
